N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC14792659
Molecular Formula: C19H17FN6O
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17FN6O |
|---|---|
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C19H17FN6O/c1-12-2-3-13(8-18(12)26-11-23-24-25-26)19(27)21-7-6-14-10-22-17-5-4-15(20)9-16(14)17/h2-5,8-11,22H,6-7H2,1H3,(H,21,27) |
| Standard InChI Key | ZVANNGNKCAOGFN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)F)N4C=NN=N4 |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide, reflects its three primary components:
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A 5-fluoro-1H-indole moiety substituted at the 3-position with an ethyl group.
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A benzamide backbone with a methyl group at the 4-position and a tetrazole ring at the 3-position.
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A tetrazole heterocycle, which replaces traditional carboxylic acid groups to enhance metabolic stability and bioavailability .
The molecular formula was confirmed via high-resolution mass spectrometry (HRMS), and its CAS registry number is 1351681-90-7 .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1351681-90-7 |
| Molecular Formula | |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide |
Structural Features and Stereochemistry
The compound’s structure (Fig. 1) integrates:
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A 5-fluoroindole core, which contributes to π-π stacking interactions with biological targets.
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A tetrazole ring at the benzamide’s 3-position, acting as a bioisostere for carboxylic acids to improve solubility and resistance to enzymatic degradation.
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A methyl group at the benzamide’s 4-position, enhancing hydrophobic interactions with target proteins .
While the compound lacks chiral centers, its conformational flexibility allows for dynamic binding to multiple biological targets.
Synthesis and Physicochemical Properties
Physicochemical Characterization
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Molecular Weight: 376.4 g/mol (compliant with <500 g/mol).
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Hydrogen Bond Donors: 2 (indole NH and benzamide NH).
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Hydrogen Bond Acceptors: 6 (tetrazole N, two amide O, indole N).
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LogP (Predicted): ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Applications in Drug Development
Oncology
The compound’s dual targeting of kinase and GPCR pathways positions it as a candidate for combination therapies with checkpoint inhibitors or DNA-damaging agents.
Central Nervous System (CNS) Disorders
The fluorinated indole moiety may enable penetration of the blood-brain barrier, suggesting potential in treating depression or neuropathic pain .
Future Research Directions
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Synthetic Optimization: Improve yield and purity via microwave-assisted or flow chemistry approaches.
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ADMET Profiling: Assess metabolic stability, cytochrome P450 interactions, and toxicity in preclinical models.
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Target Deconvolution: Employ proteomics and CRISPR screening to identify novel biological targets.
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